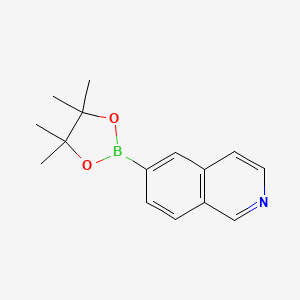

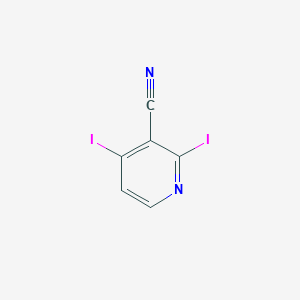

![molecular formula C13H14N2O B1357071 N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine CAS No. 871825-60-4](/img/structure/B1357071.png)

N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine” is a chemical compound with the molecular formula C13H14N2O . It has been used in the synthesis and characterization of a new series of derivatives of iodonisoxetine, a known radioiodinated probe .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Applications De Recherche Scientifique

Tautomerism and Intramolecular Hydrogen Bonding

Research has delved into the structural characteristics of Schiff bases, revealing tautomerism and the role of intramolecular hydrogen bonding. These studies highlight the significance of pyridine derivatives in understanding molecular structures and interactions, which is crucial for the design of materials and molecules with specific properties (Nazır et al., 2000).

Synthesis and Characterization of Pyrazole Derivatives

Another area of interest is the synthesis and characterization of pyrazole derivatives, which demonstrates the potential of pyridine-based compounds in developing new pharmacophores with antitumor, antifungal, and antibacterial activities (Titi et al., 2020). This underscores the compound's relevance in pharmaceutical research and drug development.

Oxidative Conversion and Catalysis

The unique oxidation reactions catalyzed by ruthenium porphyrins, converting N-acyl cyclic amines to N-acyl amino acids, demonstrate the compound's role in facilitating novel transformations. Such reactions are indicative of the potential applications in synthetic chemistry and catalysis (Ito et al., 2005).

Coordination Chemistry and Material Science

Studies on coordination complexes, such as those involving platinum(II) and cobalt(III) with pyridine ligands, reveal the application of pyridine derivatives in developing materials with specific magnetic and structural properties. These complexes are of interest for their potential in material science and as models in studying metal-ligand interactions (Wang et al., 2010).

Mécanisme D'action

- Indole derivatives containing pyridine moieties have diverse biological activities. For instance, some pyrimidine derivatives exhibit antimicrobial, antiviral, antitumor, and antifibrotic properties .

- Given its structural similarity to other pyrimidine derivatives, it might impact pathways related to cell proliferation, inflammation, or fibrosis .

Target of Action

Biochemical Pathways

Result of Action

Propriétés

IUPAC Name |

N-methyl-1-(3-pyridin-2-yloxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-14-10-11-5-4-6-12(9-11)16-13-7-2-3-8-15-13/h2-9,14H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPWSCXLHMBFPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)OC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594593 |

Source

|

| Record name | N-Methyl-1-{3-[(pyridin-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871825-60-4 |

Source

|

| Record name | N-Methyl-1-{3-[(pyridin-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.